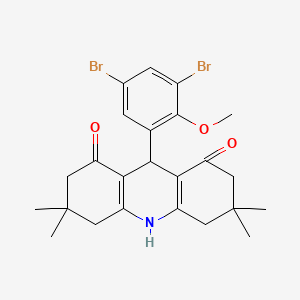![molecular formula C29H28Cl2N2O B11505267 11-(3,4-dichlorophenyl)-3,3-dimethyl-10-phenethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11505267.png)
11-(3,4-dichlorophenyl)-3,3-dimethyl-10-phenethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of organic compounds known as benzodiazepines . Benzodiazepines are characterized by a benzene ring fused to either isomers of diazepine, which is an unsaturated seven-member heterocycle with two nitrogen atoms replacing two carbon atoms .
- The specific compound you mentioned has the following chemical formula: C~23~H~22~Cl~2~N~2~O~3~ .
Preparation Methods
- Unfortunately, detailed synthetic routes and reaction conditions for this compound are not readily available in the literature. research articles or patents related to its synthesis might provide more specific information.
- Industrial production methods are also scarce, but further investigation could yield insights into large-scale production.
Chemical Reactions Analysis
- The compound likely undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions would depend on the specific reaction type.
- Major products formed from these reactions would vary based on the reaction conditions and starting materials.
Scientific Research Applications
Biology: Investigating its interactions with biological systems, such as receptors or enzymes.
Medicine: Potential therapeutic uses, including anxiolytic or sedative effects.
Industry: If applicable, its role in the production of other compounds or materials.
Mechanism of Action
- Unfortunately, specific details regarding the mechanism of action for this compound are not readily available. Further research would be necessary to uncover its molecular targets and pathways.
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, benzodiazepines exhibit structural similarities. Researchers often compare them based on pharmacological properties, substituents, and functional groups.
Remember that this compound’s detailed information might be found in scientific literature, patents, or databases
Properties
Molecular Formula |
C29H28Cl2N2O |
|---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
6-(3,4-dichlorophenyl)-9,9-dimethyl-5-(2-phenylethyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C29H28Cl2N2O/c1-29(2)17-24-27(26(34)18-29)28(20-12-13-21(30)22(31)16-20)33(15-14-19-8-4-3-5-9-19)25-11-7-6-10-23(25)32-24/h3-13,16,28,32H,14-15,17-18H2,1-2H3 |
InChI Key |
SPBXQVBPCRIHDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)CCC4=CC=CC=C4)C5=CC(=C(C=C5)Cl)Cl)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-bromo-2-oxo-N-[2-({[4-(trifluoromethyl)phenyl]carbonyl}amino)phenyl]-2H-chromene-3-carboxamide](/img/structure/B11505198.png)
![2-Fluorophenyl [(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamate](/img/structure/B11505201.png)


![2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide](/img/structure/B11505216.png)
![2-{4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B11505219.png)
![5-(3,4-dimethoxyphenyl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11505224.png)
![N-(2-{[(Adamantan-1-YL)methyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-YL)-3-methylbenzamide](/img/structure/B11505227.png)
![2-[(3-Cyano-6-methylpyridin-2-yl)sulfanyl]-2-methylpropanoic acid](/img/structure/B11505234.png)
![1-(5-methylfuran-2-yl)-2-{[4-phenyl-5-(phenylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11505243.png)

![2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11505276.png)
![N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-chlorobenzamide](/img/structure/B11505282.png)
